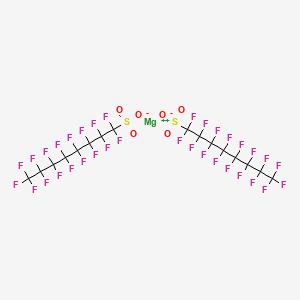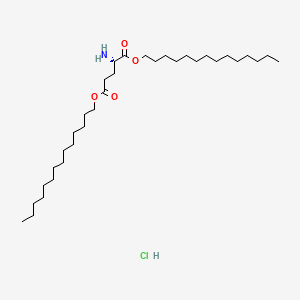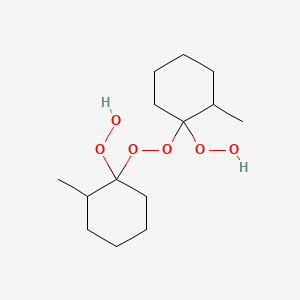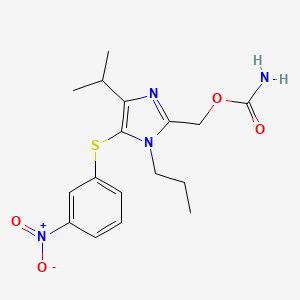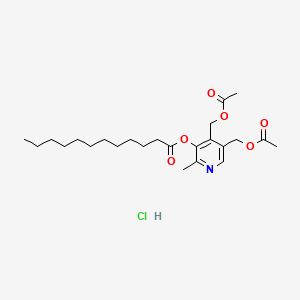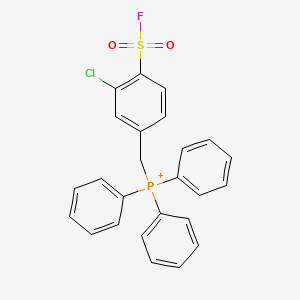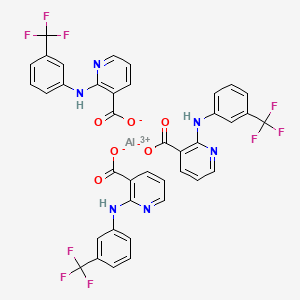
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) is a complex organometallic compound with the molecular formula C39H24AlF9N6O6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) typically involves the reaction of aluminum salts with 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) may involve large-scale reactors and more efficient purification techniques. The use of automated systems ensures consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism by which Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent compound in various applications .
Comparison with Similar Compounds
Similar Compounds
- Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)benzoate)
- Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)pyridinecarboxylate)
Uniqueness
Compared to similar compounds, Aluminum tris(2-((3-(trifluoromethyl)phenyl)amino)nicotinate) stands out due to its unique trifluoromethyl group, which imparts distinct chemical properties and enhances its reactivity and binding affinity. This makes it particularly valuable in applications requiring high specificity and potency .
Properties
CAS No. |
24175-05-1 |
|---|---|
Molecular Formula |
C39H24AlF9N6O6 |
Molecular Weight |
870.6 g/mol |
IUPAC Name |
aluminum;2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate |
InChI |
InChI=1S/3C13H9F3N2O2.Al/c3*14-13(15,16)8-3-1-4-9(7-8)18-11-10(12(19)20)5-2-6-17-11;/h3*1-7H,(H,17,18)(H,19,20);/q;;;+3/p-3 |
InChI Key |
STHLDTVJWHYDBL-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.C1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


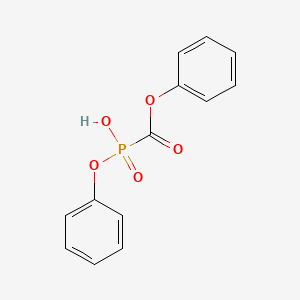
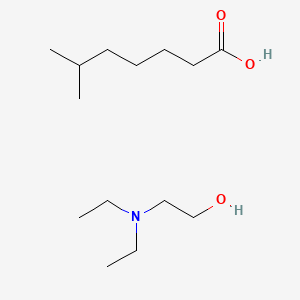

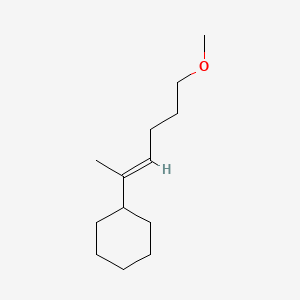
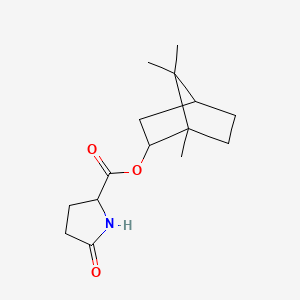
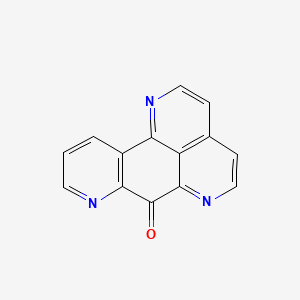
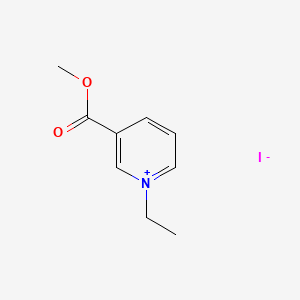
![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)
